rel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride
CAS No.:
Cat. No.: VC16501900
Molecular Formula: C11H18Cl2N2
Molecular Weight: 249.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18Cl2N2 |
|---|---|
| Molecular Weight | 249.18 g/mol |
| IUPAC Name | 2-phenylpiperidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C11H16N2.2ClH/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9;;/h1-3,5-6,10-11,13H,4,7-8,12H2;2*1H |
| Standard InChI Key | XECMJVJUKKQSHB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C(NC1)C2=CC=CC=C2)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a six-membered piperidine ring with stereochemical assignments at the 2R and 3R positions. The phenyl group at C2 introduces aromaticity, while the amine at C3 facilitates hydrogen bonding and salt formation. The dihydrochloride salt enhances solubility in aqueous media, critical for in vitro and in vivo studies. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-phenylpiperidin-3-amine; dihydrochloride |
| Canonical SMILES | C1CC(C(NC1)C2=CC=CC=C2)N.Cl.Cl |
| InChI Key | XECMJVJUKKQSHB-UHFFFAOYSA-N |
| PubChem CID | 21931637 |
The crystalline nature of the salt, as inferred from analogous piperidine derivatives, suggests stability under standard laboratory conditions .
Stereochemical Considerations
The "rel-" prefix indicates relative stereochemistry, where the 2R and 3R configurations are defined relative to each other rather than absolute configuration. This stereochemical arrangement influences molecular interactions with biological targets, as seen in structurally related compounds like CP-122721 dihydrochloride, a serotonin receptor modulator . Computational modeling of the compound’s 3D conformation reveals a chair conformation for the piperidine ring, minimizing steric hindrance between the phenyl and amine groups.
Synthesis and Characterization
Synthetic Routes
The synthesis of rel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride typically involves multi-step organic reactions. A plausible pathway, derived from analogous piperidine syntheses , includes:
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Ring Formation: Cyclization of a precursor such as 3-aminopentanal with a phenyl-containing nucleophile.
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Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to establish the 2R,3R configuration.
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Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt.
Key reagents include oxalyl chloride for activating carboxyl intermediates and triethylamine for base-mediated coupling . Notably, the absence of epimerization during synthesis—a common challenge in chiral amine preparation—is critical, as observed in related syntheses of (2S,3R)-configured pharmaceuticals .
Analytical Characterization
Purification via reversed-phase HPLC and characterization by NMR (¹H, ¹³C) and mass spectrometry are standard. For example:
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¹H NMR: Signals at δ 7.3–7.5 ppm (aryl protons), δ 3.1–3.4 ppm (piperidine CH₂), and δ 2.6–2.8 ppm (amine protons).
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ESI-MS: [M+H]⁺ peak at m/z 249.18.
Research Findings and Challenges
Synthetic Limitations
Current yields for the diastereoselective synthesis range from 40–60%, necessitating optimization. Scalability is further challenged by the need for chiral resolution techniques, which add cost and complexity .
Future Directions
Target Identification
High-throughput screening against receptor libraries could elucidate precise molecular targets. Priority should be given to aminergic GPCRs and ion channels, given the compound’s structural motifs .
Derivative Development
Structural modifications to enhance potency and selectivity might include:
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